molecular formula C9H6N2O3S2 B12121739 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B12121739
M. Wt: 254.3 g/mol
InChI Key: PXXVBIMDTXVDPX-UHFFFAOYSA-N
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Description

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid: is a heterocyclic compound with the following chemical structure:

IUPAC Name: 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid\text{IUPAC Name: 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid} IUPAC Name: 2-[(2-thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

!Compound Structure

This compound belongs to the thiazole family and contains both a thiazole ring and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves several steps. One common approach is the condensation of 2-aminothiazole with thienylcarboxylic acid derivatives. The reaction typically proceeds under acidic conditions.

Reaction Conditions::

    Starting Materials: 2-aminothiazole and thienylcarboxylic acid derivatives

    Reaction Type: Condensation

    Catalyst: Acidic conditions (e.g., sulfuric acid)

    Major Steps: Formation of the thiazole ring, followed by carboxylation

Industrial Production Methods:: While industrial-scale production methods may vary, the synthesis usually occurs in batch reactors or continuous flow systems. Optimization of reaction conditions, purification, and scalability are critical factors in large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Substitution: Substitution reactions at the thiazole ring or carboxylic acid group are possible.

    Reduction: Reduction of the carbonyl group or thiazole ring can occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)

    Substitution: Nucleophiles (e.g., amines, alkoxides)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or side chains.

Scientific Research Applications

2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid finds applications in various scientific fields:

    Medicinal Chemistry: It may serve as a scaffold for drug design due to its heterocyclic nature.

    Biochemistry: Researchers explore its interactions with enzymes, receptors, and proteins.

    Materials Science: Its derivatives could be used in organic electronics or sensors.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is unique, similar compounds include:

Properties

Molecular Formula

C9H6N2O3S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3S2/c12-7(5-2-1-3-15-5)11-9-10-4-6(16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

PXXVBIMDTXVDPX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)C(=O)O

Origin of Product

United States

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